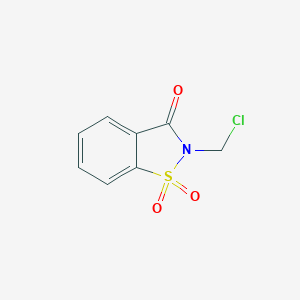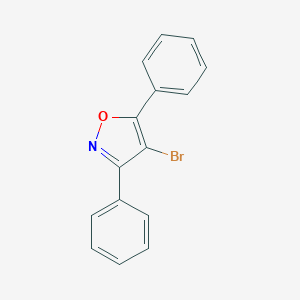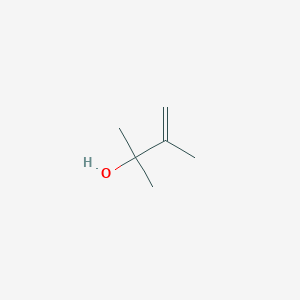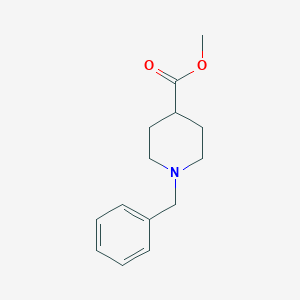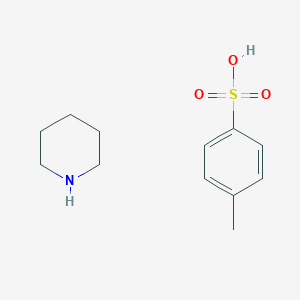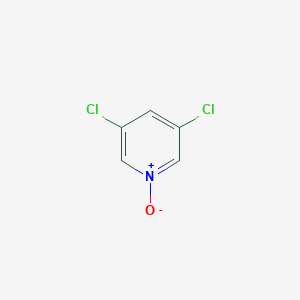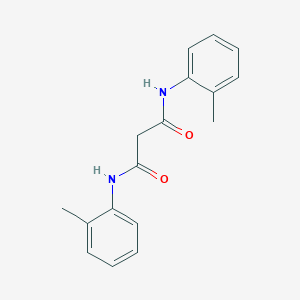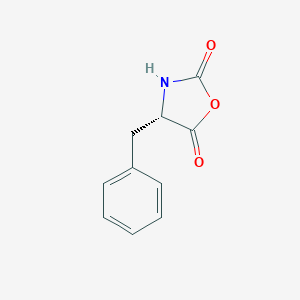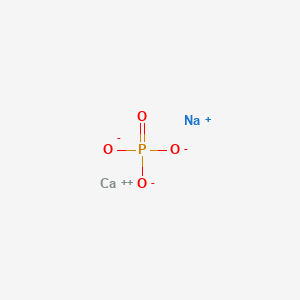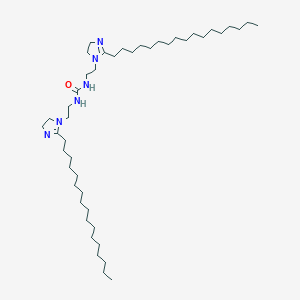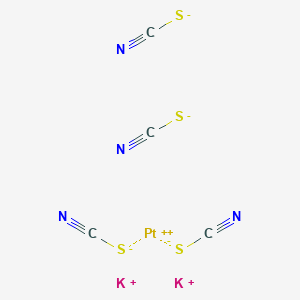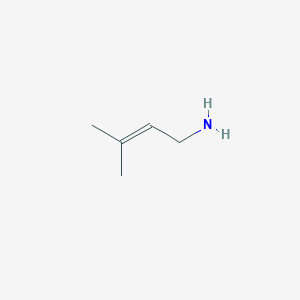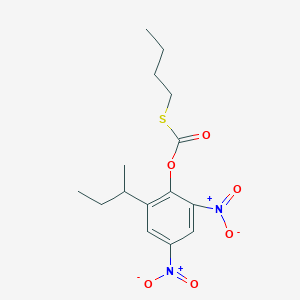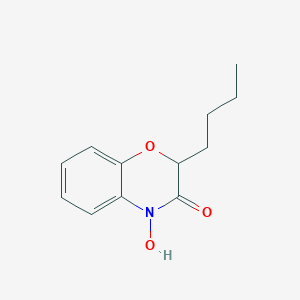
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one, also known as DIBOA, is a natural compound found in plants belonging to the Poaceae family, such as maize, wheat, and rye. This compound has been the subject of scientific research due to its potential applications in various fields, including agriculture, medicine, and environmental protection.
作用机制
The mechanism of action of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. For example, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to inhibit the activity of glutathione S-transferase, an enzyme involved in the detoxification of xenobiotics.
生化和生理效应
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have various biochemical and physiological effects. In plants, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of enzymes involved in the synthesis of chlorophyll and other pigments, leading to a reduction in photosynthesis and growth. In insects, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of enzymes involved in the detoxification of xenobiotics, leading to increased susceptibility to insecticides. In mammals, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for treating various diseases.
实验室实验的优点和局限性
The advantages of using 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one in lab experiments include its natural origin, its low toxicity, and its potential applications in various fields. However, the limitations of using 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one include its low solubility in water and its instability in acidic conditions. These limitations can be overcome by using appropriate solvents and optimizing the reaction conditions.
未来方向
There are many future directions for the study of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one. In agriculture, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its allelopathic effects and its potential to reduce the use of herbicides. In medicine, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its anticancer properties and its potential to treat various diseases. In environmental protection, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its potential to reduce the use of synthetic pesticides and herbicides. Overall, the study of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has the potential to lead to new discoveries and applications in various fields.
合成方法
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be synthesized from 2-aminophenol and butyraldehyde through a condensation reaction. The reaction is catalyzed by acid and occurs in the presence of a solvent such as ethanol or methanol. The yield of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
科学研究应用
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its potential applications in various fields. In agriculture, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have allelopathic effects, which means it can inhibit the growth of other plants. This property can be utilized to control weeds and reduce the use of herbicides. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to have insecticidal and antifungal properties, which can be used to protect crops from pests and diseases.
In medicine, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its anticancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for treating various diseases, such as arthritis and cardiovascular diseases.
In environmental protection, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its potential to reduce the use of pesticides and herbicides. By utilizing 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one as a natural herbicide, the amount of synthetic herbicides used can be reduced, thus reducing the environmental impact of agriculture.
属性
CAS 编号 |
13212-62-9 |
|---|---|
产品名称 |
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one |
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
2-butyl-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H15NO3/c1-2-3-7-11-12(14)13(15)9-6-4-5-8-10(9)16-11/h4-6,8,11,15H,2-3,7H2,1H3 |
InChI 键 |
GJHDKZXQOXNSJC-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)N(C2=CC=CC=C2O1)O |
规范 SMILES |
CCCCC1C(=O)N(C2=CC=CC=C2O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



